6,7-dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid
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Overview
Description
6,7-Dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzofuran moiety and an isoquinoline core, both of which are substituted with methoxy groups. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, including the formation of the benzofuran and isoquinoline moieties, followed by their coupling. Common synthetic routes include:
Formation of Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Isoquinoline Core: This involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The benzofuran and isoquinoline moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the isoquinoline core can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6,7-Dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The isoquinoline core can interact with neurotransmitter receptors, modulating their activity and influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Lacks the benzofuran moiety.
5-Methoxy-2-methyl-3-phenylbenzofuran: Lacks the isoquinoline core.
Oxalic Acid Derivatives: Similar in terms of the presence of oxalic acid but differ in the organic moiety attached.
Uniqueness
The uniqueness of 6,7-dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline lies in its combined structural features of benzofuran and isoquinoline, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4.C2H2O4/c1-18-28(19-8-6-5-7-9-19)23-15-24(30-2)22(14-25(23)33-18)17-29-11-10-20-12-26(31-3)27(32-4)13-21(20)16-29;3-1(4)2(5)6/h5-9,12-15H,10-11,16-17H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODNRRQAIFWIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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